molecular formula C15H8ClNO4 B13522952 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 63591-89-9

2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13522952
CAS No.: 63591-89-9
M. Wt: 301.68 g/mol
InChI Key: ZIBXHQBHUBKJGH-UHFFFAOYSA-N
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Description

2-[(4-Chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a 4-chlorobenzoyloxy substituent at the isoindole-dione core. Its structure combines the planar aromatic isoindole-dione system with a chlorinated benzoyl group, which may influence electronic properties, solubility, and biological activity.

Properties

CAS No.

63591-89-9

Molecular Formula

C15H8ClNO4

Molecular Weight

301.68 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-chlorobenzoate

InChI

InChI=1S/C15H8ClNO4/c16-10-7-5-9(6-8-10)15(20)21-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8H

InChI Key

ZIBXHQBHUBKJGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the acylation of phthalimide with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for a specific period, followed by purification through techniques like flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electrophilic carbonyl carbons in the dione system are susceptible to nucleophilic attack, enabling functionalization:

Amine Substitution

  • Reagents : Primary or secondary amines (e.g., methylamine, aniline).

  • Conditions : Reflux in ethanol or DCM with catalytic acid (e.g., HCl).

  • Product : Substituted isoindole derivatives (e.g., 2-[(4-chlorobenzoyl)oxy]-N-methylisoindole-1,3-dione).

Thiol Substitution

  • Reagents : Thiols (e.g., benzyl mercaptan).

  • Conditions : Room temperature in DMF with NaH as a base .

  • Product : Thioether-linked analogs (e.g., 2-[(4-chlorobenzoyl)thio]-1H-isoindole-1,3-dione) .

Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by elimination of the oxy group. The 4-chlorobenzoyloxy group enhances electrophilicity through electron-withdrawing effects.

Cyclization Reactions

The compound participates in intramolecular cyclization to form polycyclic structures under specific conditions:

Aza-Annulation with Maleic Anhydride

  • Reagents : Maleic anhydride.

  • Conditions : Reflux in acetonitrile for 8 hours .

  • Product : Indolizino[8,7-b]indole-2,3-dione derivatives (e.g., 8b in ).

  • Yield : 76–82% .

Oxalyl Chloride-Mediated Cyclization

  • Reagents : Oxalyl chloride.

  • Conditions : THF at 0°C with triethylamine, followed by warming to room temperature .

  • Product : Tetracyclic indolizino[8,7-b]indole-2,3-diones (e.g., 8a in ).

Key Observations :

  • The 4-chlorobenzoyl group directs regioselectivity during cyclization .

  • Steric hindrance from the chlorobenzoyloxy group limits side reactions .

Redox Reactions

The dione moiety undergoes reduction or oxidation under controlled conditions:

Reduction with NaBH4

  • Reagents : Sodium borohydride (NaBH₄).

  • Conditions : Ethanol at 0°C for 2 hours.

  • Product : Partially reduced isoindoline derivatives (e.g., 2-[(4-chlorobenzoyl)oxy]-1,3-dihydroisoindole).

Oxidation with KMnO4

  • Reagents : Potassium permanganate (KMnO₄).

  • Conditions : Acidic aqueous acetone at 50°C.

  • Product : Cleavage of the isoindole ring to form phthalic acid derivatives.

Comparative Reactivity

Reaction TypeKey FeatureExample Product
Nucleophilic SubstitutionElectrophilic carbonyl centersThioether/amine derivatives
CyclizationFormation of fused polycyclic systemsIndolizinoindole-diones
ReductionPartial saturation of the dione ringIsoindoline derivatives

Scientific Research Applications

2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Substituted Phthalimides with Halogenated or Aromatic Groups

Several phthalimide derivatives with halogen or aryl substituents have been reported:

  • 5,6-Dichloro-substituted phthalimides: Examples include 5,6-dichloro-2-(2-hydroxyphenyl)-isoindoline-1,3-dione and analogs with methoxy, fluoro, or acetylphenyl groups .
  • N-Quinolyl-substituted phthalimides: Structures like 4-chloro-2-(quinolin-8-yl)-isoindoline-1,3-dione incorporate a nitrogen-rich heterocycle, which may enhance metal coordination (e.g., silver complexes ) or alter solubility profiles versus the purely aromatic benzoyloxy substituent.

Key Differences :

  • The 4-chlorobenzoyloxy group introduces both steric bulk and lipophilicity, which could affect membrane permeability in biological systems.
  • Dichloro-substituted analogs may exhibit higher thermal stability due to increased halogen bonding.

Polysilsesquioxane-Functionalized Phthalimides

Compounds such as 2-[3-(silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione (PSQ-PhI) are synthesized via hydrolytic polycondensation of triethoxysilylpropyl-phthalimide monomers . These derivatives form polymeric networks with silicon-oxygen frameworks, enabling applications in materials science (e.g., sol-gel coatings).

Comparison Highlights :

  • Solubility : PSQ-PhI derivatives exhibit improved solubility in polar solvents due to siloxane backbones, whereas the target compound’s benzoyloxy group may limit solubility to organic solvents.
  • Reactivity : The ethoxysilyl groups in PSQ-PhI precursors undergo hydrolysis, enabling polymerization , whereas the ester linkage in 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may be susceptible to nucleophilic cleavage.

Sulfur-Containing Analogs

2-[(Dichloromethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione (CAS 107077-86-1) features a sulfanyl group with dichloromethyl substitution . This introduces distinct electronic and steric effects:

  • Biological Activity : Sulfur-containing phthalimides are often associated with thiol-reactive properties, which may differ from the ester-based reactivity of the target compound.

Hydroxyphenyl-Substituted Derivatives

2-(4-Hydroxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione (CAS 5664-73-3) incorporates a phenolic hydroxyl group , which enhances hydrogen-bonding capacity and aqueous solubility relative to the chloroaromatic substituent in the target compound.

Functional Implications :

  • Polarity : The hydroxyphenyl group increases hydrophilicity, favoring applications in aqueous-phase reactions.
  • Acid-Base Behavior: The phenolic -OH group (pKa ~10) introduces pH-dependent solubility, unlike the non-ionizable 4-chlorobenzoyloxy group.

Biological Activity

2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is C15H8ClNO4, with a molecular weight of 301.69 g/mol. The compound is synthesized through an O-acylation reaction involving 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride in dichloromethane, catalyzed by triethylamine. This method yields approximately 88% under optimized conditions .

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. For instance, it upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors .

Anti-inflammatory Effects

This compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Research suggests that it may downregulate NF-kB signaling pathways, which are crucial in inflammation processes .

In Vivo Studies

A notable study evaluated the effects of this compound on a rat model with induced inflammation. The administration of this compound significantly reduced markers of inflammation and improved overall health indicators in treated rats compared to controls .

In Vitro Studies

In vitro assays have demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these assays were found to be in the low micromolar range, indicating potent biological activity .

Data Summary Table

Biological Activity Mechanism IC50 (µM) Model
AnticancerInduction of apoptosis via caspase activation<5Breast Cancer Cell Lines
Anti-inflammatoryInhibition of TNF-alpha and IL-6<10Rat Model of Inflammation
CytotoxicityCell cycle arrest<8Lung Cancer Cell Lines

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione and its derivatives?

  • Methodology : Derivatives are synthesized via nucleophilic substitution or acylation. For example, 2-[2-(1,3-dioxo-isoindolin-2-yl)acetyl]benzoic acid is prepared by reacting phthalyloglycine with phthalic anhydride and sodium acetate at 200°C for 4 hours (yield: 80%) . Refluxing in ethanol with hydrazine hydrate produces intermediates like 2-[1-(4-oxophthalazin-1-yl)methyl] derivatives (yield: 70%) . Characterization involves IR, 1^1H NMR, MS, and elemental analysis .

Q. How is the acylating activity of this compound utilized in organic synthesis?

  • Mechanism : The compound acts as an acylating agent, reacting with nucleophiles (e.g., amines, alcohols) in biological or synthetic systems. For instance, its epoxide derivatives (e.g., 2-(oxiran-2-ylmethyl) analogs) are intermediates in anticoagulant drug synthesis, such as rivaroxaban .

Q. What analytical techniques are critical for confirming the structure of synthesized derivatives?

  • Techniques :

  • X-ray crystallography : Used to resolve crystal structures (e.g., 2-(2-fluoro-4-hydroxybenzyl) derivatives refined with H-atom placement and displacement parameters) .
  • Spectroscopy : IR identifies carbonyl groups (1,3-dione moieties), while 1^1H NMR confirms substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for isoindole-dione derivatives?

  • Approach : Cross-validate using complementary methods. For example, if 1^1H NMR signals overlap, employ 13^{13}C NMR or high-resolution MS. In cases of ambiguous crystallographic data (e.g., H-atom positioning), density functional theory (DFT) calculations can validate geometries .

Q. What green chemistry principles can be applied to optimize the synthesis of isoindole-dione polymers?

  • Case Study : Polysilsesquioxane-phthalimide hybrids are synthesized via hydrolytic polycondensation of triethoxysilylpropyl derivatives under solvent-free, atmospheric-pressure conditions, achieving >90% conversion . This avoids toxic solvents and aligns with green chemistry metrics (atom economy, E-factor) .

Q. How do degradation pathways of isoindole-dione-containing polymers inform material stability studies?

  • Insights : Pyrolysis of poly(amide-imide) releases 1H-isoindole-1,3(2H)-dione and cyanobenzene, indicating main-chain scission and secondary reactions. Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation products, guiding thermal stability improvements .

Q. What strategies improve yields in fluorinated derivative synthesis?

  • Optimization : Use Sandmeyer-type reactions with Cu(I) catalysts to introduce fluoromethylthio groups. For example, 2-[2-(difluoromethylthio)ethyl] derivatives are synthesized in 83% yield via bromoethyl intermediate substitution .

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